3-Iodotetrahydrofuran
Overview
Description
Synthesis Analysis
The synthesis of 3-Iodotetrahydrofuran and related derivatives often involves stereoselective iodocyclization processes. For instance, a highly stereoselective iodocyclisation of 3-alkene-1,2-diol leads to the formation of β-iodotetrahydrofuran, which can be further transformed into valuable precursors for natural product synthesis (Bew, Knight, & Middleton, 2000). Another method involves the palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes, followed by iodocyclization, to prepare 2,5-disubstituted 3-iodofurans (Chen, Huang, Jiang, Huang, & Pan, 2011).
Molecular Structure Analysis
The molecular structure of 3-Iodotetrahydrofuran includes a tetrahydrofuran ring with an iodine substituent at the 3-position. This structural feature imparts significant reactivity, allowing for further functionalization through various organic reactions. The iodine atom serves as a reactive site for nucleophilic substitution reactions, facilitating the synthesis of a wide range of derivatives.
Chemical Reactions and Properties
3-Iodotetrahydrofuran undergoes various chemical reactions, leveraging the reactivity of the iodine atom. It participates in oxidative coupling/annulation reactions, enabling the synthesis of dihydrofurans and indolizines in a one-step process through iodine catalysis (Tang, Liu, Long, Gao, Gao, & Lei, 2015). Moreover, its use in the synthesis of highly substituted furan libraries through iodocyclization and further diversification via palladium-catalyzed coupling processes highlights its versatility (Cho, Shi, Jung, Neuenswander, Lushington, & Larock, 2012).
Scientific Research Applications
Synthesis of Aplasmomycin Precursors : 3-Iodotetrahydrofuran derivatives are used in the synthesis of aplasmomycin precursors, a process that involves iodocyclisation and Mitsunobu inversion techniques. This method provides a stereoselective approach to synthesizing complex organic structures (Bew, Knight, & Middleton, 2000).
Preparation of β-Halogenated Tetrahydrofurans : 3-Iodotetrahydrofuran compounds can be synthesized using l-Proline-catalyzed intramolecular cyclization methods. This approach offers a simple and efficient method for preparing β-halogenated tetrahydrofurans, which are valuable in various chemical syntheses (Lee, Tsao, Chang, & Chu, 2007).
Iodocyclization of Homoallylic Alcohols : 3-Iodotetrahydrofurans are efficiently and stereoselectively synthesized through iodocyclization of homoallylic alcohols. This process is particularly effective in anhydrous acetonitrile and can involve the substitution of iodine with various groups like hydroxy, acetoxy, and azide (Bedford et al., 1999).
Synthesis of Muscarine Precursors : 3-Iodotetrahydrofuran is used in the synthesis of muscarine, a compound with significant pharmacological interest. Strategies involving 5-endo-trig cyclisation and iodocyclisation are employed for synthesizing hydroxy-iodotetrahydrofurans, leading to muscarine precursors (Knight, Shaw, & Staples, 2004).
Synthesis of Highly Substituted Furans : 3-Iodofurans, an intermediate in synthesizing various furans, are prepared through iodocyclization. These are crucial for generating diverse sets of substituted furans, which have applications in pharmaceuticals and materials science (Cho et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-iodooxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQORJIKOPRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622798 | |
Record name | 3-Iodooxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodotetrahydrofuran | |
CAS RN |
121138-01-0 | |
Record name | Tetrahydro-3-iodofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121138-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodooxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodotetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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